3,3'-Disulfopropyl-5,6,5',6'-dibenz-9-ethyloxacarbocyanine triethylammonium salt
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Overview
Description
Preparation Methods
The synthesis of 3,3’-Disulfopropyl-5,6,5’,6’-dibenz-9-ethyloxacarbocyanine triethylammonium salt involves several steps. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product . Industrial production methods involve scaling up these reactions while maintaining the purity and yield of the compound .
Chemical Reactions Analysis
3,3’-Disulfopropyl-5,6,5’,6’-dibenz-9-ethyloxacarbocyanine triethylammonium salt undergoes various chemical reactions, including:
Scientific Research Applications
3,3’-Disulfopropyl-5,6,5’,6’-dibenz-9-ethyloxacarbocyanine triethylammonium salt has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3,3’-Disulfopropyl-5,6,5’,6’-dibenz-9-ethyloxacarbocyanine triethylammonium salt involves its ability to interact with specific molecular targets. The compound binds to certain biomolecules, leading to changes in their fluorescence properties . This interaction is often mediated through non-covalent binding, such as hydrogen bonding or van der Waals forces .
Comparison with Similar Compounds
3,3’-Disulfopropyl-5,6,5’,6’-dibenz-9-ethyloxacarbocyanine triethylammonium salt can be compared with other similar compounds, such as:
3,3’-Disulfopropyl-5,5’-diphenyl-9-ethyloxacarbocyanine triethylammonium salt: This compound has a similar structure but with diphenyl groups instead of dibenz groups.
3,3’-Disulfopropyl-5,5’-dichloro-9-ethylthiacarbocyanine triethylammonium salt: This compound contains dichloro and thiacarbocyanine groups, making it distinct in its chemical properties.
The uniqueness of 3,3’-Disulfopropyl-5,6,5’,6’-dibenz-9-ethyloxacarbocyanine triethylammonium salt lies in its specific structural features and its applications in fluorescence-based techniques .
Properties
Molecular Formula |
C39H47N3O8S2 |
---|---|
Molecular Weight |
749.9 g/mol |
IUPAC Name |
N,N-diethylethanamine;3-[2-[(E)-2-[(Z)-[3-(3-sulfopropyl)benzo[f][1,3]benzoxazol-2-ylidene]methyl]but-1-enyl]benzo[f][1,3]benzoxazol-3-ium-3-yl]propane-1-sulfonate |
InChI |
InChI=1S/C33H32N2O8S2.C6H15N/c1-2-23(17-32-34(13-7-15-44(36,37)38)28-19-24-9-3-5-11-26(24)21-30(28)42-32)18-33-35(14-8-16-45(39,40)41)29-20-25-10-4-6-12-27(25)22-31(29)43-33;1-4-7(5-2)6-3/h3-6,9-12,17-22H,2,7-8,13-16H2,1H3,(H-,36,37,38,39,40,41);4-6H2,1-3H3 |
InChI Key |
WRVGURKARDSWNT-UHFFFAOYSA-N |
Isomeric SMILES |
CC/C(=C\C1=[N+](C2=CC3=CC=CC=C3C=C2O1)CCCS(=O)(=O)[O-])/C=C\4/N(C5=CC6=CC=CC=C6C=C5O4)CCCS(=O)(=O)O.CCN(CC)CC |
Canonical SMILES |
CCC(=CC1=[N+](C2=CC3=CC=CC=C3C=C2O1)CCCS(=O)(=O)[O-])C=C4N(C5=CC6=CC=CC=C6C=C5O4)CCCS(=O)(=O)O.CCN(CC)CC |
Origin of Product |
United States |
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